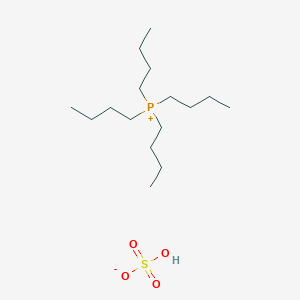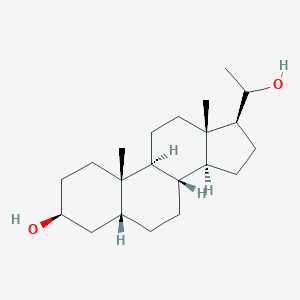
プレグナンジオール
概要
説明
科学的研究の応用
プレグナンジオールには、いくつかの科学研究における応用があります。
化学: ステロイド化学における参照化合物として、および他のステロイド誘導体の合成に使用されます。
生物学: プロゲステロンレベルのバイオマーカーとして機能し、生殖生物学や内分泌学の研究に役立ちます。
医学: 卵巣機能を評価し、妊娠をモニタリングするための臨床診断に使用されます。
作用機序
プレグナンジオール自体は生物学的に不活性ですが、プロゲステロン代謝の重要な指標となります。 プロゲステロンは肝臓で代謝されてプレグナンジオールとなり、さらにグルクロン酸と結合してプレグナンジオールグルクロン酸を形成します。 この抱合体は尿中に排泄され、体内のプロゲステロンレベルの指標となります .
将来の方向性
Despite LPD being proposed as a clinical entity causing infertility and early pregnancy loss for over 70 years, there is a lack of quality research on the diagnostic criteria and treatment of LPD . Future research could focus on these areas to better understand the role of Pregnanediol in these conditions .
生化学分析
Biochemical Properties
Pregnanediol interacts with various enzymes, proteins, and other biomolecules in the body. It is generated in the liver by UDP glucuonyltransferase, an enzyme that assists in the excretion of toxic substances . Pregnanediol can undergo hydroxylation by cytochrome P450 enzymes . All progesterone metabolites with a hydroxyl group, including pregnanediol, can be sulfated and glucuronidated, and these conjugated products are then excreted in urine and feces .
Cellular Effects
Pregnanediol has a significant impact on various types of cells and cellular processes. It is a measure of ovarian activity and can reveal the functionality of a corpus luteum . Pregnanediol concentrations vary with menstrual cycle phases, so it is essential to consider the menstrual cycle phase when examining them .
Molecular Mechanism
The molecular mechanism of pregnanediol involves its interactions with various biomolecules. It is a natural human metabolite of pregnanediol and is generated in the liver by UDP glucuonyltransferase . Glucuronidation, a process that pregnanediol undergoes, is used to assist in the excretion of toxic substances, drugs, or other substances that cannot be used as an energy source and is more water-soluble .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pregnanediol can change over time. Low or low-normal levels of pregnanediol signal less than optimal progesterone, which commonly results in an increase in symptoms occurring in the luteal phase . In the perimenopausal years, progesterone levels tend to fall faster than estrogens, resulting in a relative estrogen dominance .
Metabolic Pathways
Pregnanediol is involved in several metabolic pathways. About 75% of endogenous progesterone metabolism, which leads to the formation of pregnanediol, takes place in the liver and spleen . Overall, about 50% of endogenous progesterone follows the 5α pathway, another 35% follows 3β metabolism, and 9% is processed through the 20α pathway .
準備方法
合成経路と反応条件
プレグナンジオールは、プロゲステロンの還元によって合成できます。 このプロセスには、水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤を、制御された条件下で使用することが含まれます . 反応は通常、テトラヒドロフラン(THF)やエタノールなどの有機溶媒中で行われ、温度は室温からわずかに上昇したレベルに維持されます。
工業生産方法
プレグナンジオールの工業生産には、妊娠中の女性の尿など、天然資源からの抽出がよく用いられます。 抽出プロセスには、いくつかのステップが含まれます。
採取: 尿サンプルを採取し、低温で保管します。
抽出: サンプルをクロロホルムやメタノールなどの有機溶媒を用いて溶媒抽出します。
化学反応の分析
反応の種類
プレグナンジオールは、次のようなさまざまな化学反応を起こします。
酸化: プレグナンジオールは、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤を用いて、プレグナンジオンに酸化することができます。
還元: プレグナンジオールをさらに還元すると、より還元されたステロイドが生成されます。
置換: プレグナンジオールのヒドロキシル基は、無水酢酸などの試薬を用いて、他の官能基で置換され、ジアセテートを形成することができます.
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)
還元: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)
置換: 無水酢酸、ピリジン
主な生成物
酸化: プレグナンジオン
還元: より還元されたステロイド
置換: プレグナンジオールのジアセテート
類似化合物との比較
類似化合物
プレグナンジオン: プレグナンジオールの酸化形態。
プロゲステロン: プレグナンジオールが由来する親化合物。
プレグネノロン: プロゲステロンや他のステロイドホルモンの生合成における前駆体
独自性
プレグナンジオールは、プロゲステロンの不活性代謝物としての役割においてユニークであり、プロゲステロンレベルと卵巣機能を評価するための重要なバイオマーカーとなります。 親化合物であるプロゲステロンとは異なり、プレグナンジオールはホルモン活性は示しませんが、体のホルモン状態に関する貴重な洞察を提供します .
特性
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQTGBBEZQBGO-BERLURQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pregnanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004025 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80-92-2, 666752-60-9 | |
| Record name | Pregnanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregnandiol [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 80-92-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 80-92-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-β-pregnane-3-α,20-α-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREGNANDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR3JD1Y22C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pregnanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004025 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243.5 °C | |
| Record name | Pregnanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004025 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges are associated with using short urine samples for estimating daily pregnanediol excretion?
A2: While collecting 24-hour urine samples is ideal for accurate pregnanediol estimations, it can be impractical in certain settings. Studies investigating the reliability of shorter urine samples, such as overnight or morning specimens, have yielded conflicting results [, ]. Factors like diurnal variation in pregnanediol excretion and individual variations in urine volume can significantly influence the accuracy of estimations based on short specimens [].
Q2: Can the administration of diethylstilbestrol to pregnant women affect pregnanediol measurements?
A3: Yes, administering diethylstilbestrol, a synthetic estrogen, can lead to falsely elevated pregnanediol readings when using the Venning method []. This occurs because diethylstilbestrol is also excreted in urine as a glucuronide, which the Venning method does not differentiate from pregnanediol glucuronide [].
Q3: How does pregnanediol excretion relate to progesterone levels in the body?
A4: Pregnanediol is a major metabolite of progesterone. While the precise conversion rate is variable and influenced by factors such as individual metabolism and pregnancy status, urinary pregnanediol excretion generally reflects progesterone activity in the body [, , ].
Q4: What is the significance of pregnanediol excretion during the menstrual cycle?
A5: In a normal menstrual cycle, pregnanediol levels remain low during the follicular phase. After ovulation, the corpus luteum forms and begins producing progesterone, leading to a significant rise in pregnanediol excretion that peaks during the luteal phase [, ]. The absence of this characteristic rise can suggest anovulation or corpus luteum deficiency [, ].
Q5: How do pregnanediol levels change during pregnancy?
A6: During pregnancy, the placenta becomes a major source of progesterone production, resulting in a substantial and continuous rise in urinary pregnanediol levels [, , ]. This increase reflects the crucial role of progesterone in maintaining pregnancy.
Q6: Where does the conversion of progesterone to pregnanediol primarily occur?
A9: The liver plays a central role in the metabolism of progesterone into pregnanediol [].
Q7: Do other steroids or factors influence pregnanediol excretion?
A10: Yes, while progesterone is the primary precursor, other factors like adrenal gland activity can also influence pregnanediol levels. Research suggests that the adrenal glands contribute to a portion of urinary pregnanediol, and factors like stress or administration of corticotrophin can elevate its excretion [].
Q8: What is the significance of the pregnanediol to pregnanetriol ratio in molar pregnancies?
A11: Studies indicate that the ratio of pregnanediol to pregnanetriol, another progesterone metabolite, is significantly altered in molar pregnancies compared to normal pregnancies []. This difference suggests a potential diagnostic value of this ratio in identifying molar pregnancies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


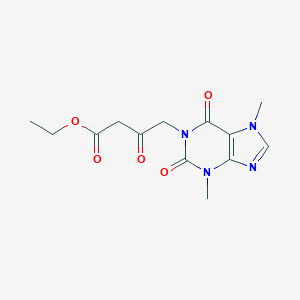
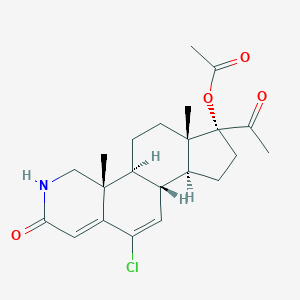
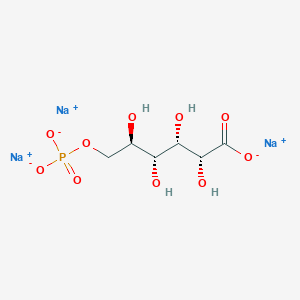





![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)

